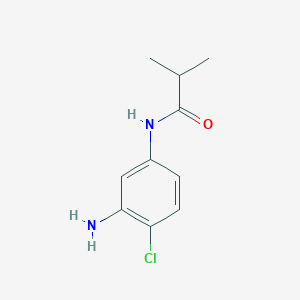

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKPJCLOEMVSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588282 | |

| Record name | N-(3-Amino-4-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916813-19-9 | |

| Record name | N-(3-Amino-4-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Analytical Characterization of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide via LC-MS/MS

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

This technical guide details the mass spectrometric characterization of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS: 916813-19-9), a critical intermediate and potential process-related impurity (PRI) in the synthesis of halogenated anilide-based pharmaceuticals and agrochemicals.[1][2]

The presence of the 3-amino-4-chloroaniline moiety presents specific analytical challenges, including regioisomer differentiation and ionization suppression.[1][2] This guide provides a self-validating LC-MS/MS workflow designed for high-sensitivity detection, structural elucidation, and quantitation in complex matrices.[1][2][3]

Physicochemical Profile & Mass Spec Fundamentals

Understanding the intrinsic properties of the analyte is the first step in designing a robust MS method.[3] The molecule consists of a basic aniline core acylated with an isobutyryl group.[3]

| Property | Value / Characteristic | Impact on MS Method |

| Formula | C₁₀H₁₃ClN₂O | Basis for exact mass calculation.[1][2] |

| Exact Mass | 212.0716 Da ( | Target [M+H]⁺ at m/z 213.0789 .[2] |

| Isotopes | Chlorine ( | Distinctive M and M+2 pattern required for ID confirmation.[2][3] |

| pKa (Calc) | ~3.5 (Aniline), ~13.7 (Amide) | The free amine is the primary protonation site in ESI(+).[3] |

| LogP | ~1.5 - 2.0 | Moderate hydrophobicity; suitable for C18 Reverse Phase LC.[1][2][3] |

Experimental Methodology

Sample Preparation

To minimize matrix effects and ensure ionization efficiency, a "Dilute-and-Shoot" approach is recommended for relatively clean synthetic samples, while Solid Phase Extraction (SPE) is required for biological matrices.[2]

-

Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC Grade).

-

Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[3]

-

System Suitability: Blank injection must show noise < 0.1% of LOQ at m/z 213.07.

Liquid Chromatography (LC) Conditions

The separation utilizes a charged surface hybrid (CSH) C18 column to improve peak shape for the basic aniline moiety.[3]

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[3]

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2][3]

-

Gradient: 5% B (0-0.5 min)

95% B (5.0 min) -

Column Temp: 40°C.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3][4]

-

Desolvation Temp: 450°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitation; Product Ion Scan for structural confirmation.[2][3]

Mass Spectrometry Interpretation (The Core)

Precursor Ion Selection

In ESI(+), the molecule readily forms the protonated pseudomolecular ion [M+H]⁺ .[3]

-

Observed m/z: 213.07 (100% relative abundance) and 215.07 (~32% abundance).[2][3]

-

Critical Check: The presence of the M+2 peak at 32% intensity is the primary confirmation of the chlorine atom.[3] Absence of this pattern indicates a false positive (e.g., a des-chloro impurity).[2][3]

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) reveals the structural connectivity.[2] The fragmentation is driven by the stability of the aromatic amine cation.[3]

Primary Transition (Quantifier):

-

Precursor: m/z 213.07

-

Mechanism: Amide bond hydrolysis.[2][3] The charge is retained on the aniline nitrogen due to resonance stabilization by the aromatic ring.[3]

Secondary Transition (Qualifier):

-

Precursor: m/z 213.07

-

Product: m/z 124.00

-

Mechanism: Loss of ammonia (NH₃, -17 Da) from the m/z 141 fragment.[2][3] This confirms the presence of the primary amine group on the ring.[3]

Tertiary Transition (Structural):

-

Precursor: m/z 213.07

-

Product: m/z 71.05 (Isobutyryl cation)[2]

-

Mechanism: Charge retention on the acyl group (less common, but observable at high collision energies).[3]

Visualization of Fragmentation Logic

Caption: Figure 1. Proposed ESI+ CID fragmentation pathway. The primary transition involves amide bond cleavage retaining the charge on the aniline moiety.[3]

Validation Framework

To ensure the method is "self-validating," the following criteria must be met during every analytical run.

Specificity & Regioisomer Control

The "3-amino-4-chloro" substitution pattern is distinct, but isomers (e.g., 2-amino-4-chloro or 4-amino-3-chloro) may exist.[1][2]

-

Differentiation Strategy: While MS/MS spectra may be similar, chromatographic retention time is the discriminator.[3] The 3-amino variant typically elutes after the 4-amino variant on C18 columns due to intramolecular hydrogen bonding effects reducing polarity.[1][2]

-

Protocol: Inject a "resolution mixture" containing the analyte and at least one regioisomer during method development to establish retention time windows.

Linearity & Sensitivity[2][4]

-

Linear Range: 1.0 ng/mL to 1000 ng/mL (

). -

LOQ: ~1.0 ng/mL (Signal-to-Noise > 10, Precision < 15% CV).[1][2]

Analytical Workflow Diagram

Caption: Figure 2. Step-by-step analytical workflow from sample preparation to data validation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Foundational text for interpreting mass spectral fragmentation of amides and chloro-alkanes).

-

European Pharmacopoeia (Ph.[2][3][5] Eur.). General Chapter 2.2.[2][3][5]29. Liquid Chromatography. (Standard regulatory framework for LC-MS method validation). [2]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[2][3] (Reference for ionization patterns of chlorinated anilines). [2]

-

Holčapek, M., et al. (2012).[3] "Recent developments in liquid chromatography–mass spectrometry and related techniques." Journal of Chromatography A, 1259, 3-15.[3] (Review of LC-MS strategies for small molecule impurities).

Sources

Strategic Sourcing & Technical Validation: N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

CAS: 916813-19-9 | Technical Guide for Drug Discovery

Executive Summary

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS 916813-19-9) is a specialized aniline derivative utilized primarily as a scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural motif—a 3-amino-4-chloroaniline core acylated with an isobutyryl group—provides a critical "hinge-binding" or "solvent-exposed" vector in medicinal chemistry campaigns.

For researchers, this compound represents a high-value building block rather than a commodity chemical. Sourcing challenges include variable stock availability, potential for regioisomeric impurities (if synthesized via non-selective diamine acylation), and oxidation sensitivity of the free aniline group. This guide outlines a strategic sourcing protocol, commercial landscape analysis, and a self-validating quality control (QC) system to ensure data integrity in downstream applications.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-(3-Amino-4-chlorophenyl)isobutyramide; 3-Amino-4-chloroisobutyranilide |

| CAS Number | 916813-19-9 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| Key Functional Groups | Primary Amine (Ar-NH₂), Amide (Ar-NH-CO-R), Alkyl Halide (Ar-Cl) |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen), Dark |

Commercial Supply Landscape

The market for CAS 916813-19-9 is tiered. "In-stock" claims should be verified immediately, as many vendors operate on a "make-to-order" basis for this specific intermediate.

Tier 1: Validated Catalog Suppliers

These suppliers typically hold physical stock or have validated synthetic routes with short lead times.

| Supplier | Catalog # | Pack Size | Approx. Price (USD) | Lead Time |

| Toronto Research Chemicals (TRC) | N286130 | 50 mg | ~$45 | 1-2 Weeks |

| Matrix Scientific | 048938 | 500 mg | ~$237 | Inquire |

| AK Scientific | 3156AF | 500 mg | ~$369 | In Stock (US) |

| American Custom Chemicals | HCH0041625 | 500 mg | ~$837 | Make-to-Order |

Tier 2: Aggregators & Bulk Sourcing

Platforms like ChemicalBook , eMolecules , and PubChem list numerous distributors. However, researchers must exercise caution:

-

Risk: Many listings are "virtual inventory."

-

Verification: Always request a specific Batch COA (Certificate of Analysis) before purchase. If they cannot provide a pre-shipment COA, they likely do not have the material.

Sourcing Decision Matrix

The following logic flow guides the "Make vs. Buy" decision to minimize project delays.

Figure 1: Strategic sourcing workflow for fine chemical intermediates. Prioritize "In Stock" with verifiable COA to avoid "virtual inventory" delays.

Technical Validation: The Self-Validating System

Due to the reactive nature of the aniline group (oxidation) and the potential for regioisomers during synthesis, you must validate every incoming batch. Do not rely solely on the vendor's COA.

QC Protocol 1: 1H-NMR Verification

The structure has distinct diagnostic peaks. A clean spectrum must show:

-

Isobutyryl Group (The "Fingerprint"):

-

Methyls: A sharp doublet (~1.1–1.2 ppm, 6H, J ≈ 7 Hz).

-

Methine: A septet (~2.5–2.6 ppm, 1H).

-

-

Aniline Protons:

-

Amine (NH₂): Broad singlet, typically 3.5–5.0 ppm (solvent dependent, often exchangeable with D₂O).

-

Amide (NH): Downfield broad singlet (~9.0–10.0 ppm).

-

-

Aromatic Region (3 Protons):

-

Look for an ABX or similar pattern characteristic of 1,3,4-substitution.

-

Impurity Check: If you see extra aromatic peaks or a "messy" aliphatic region, suspect the Bis-amide impurity (where the aniline amine also reacted with isobutyryl chloride).

-

QC Protocol 2: LC-MS Purity Check

-

Method: Reverse-phase C18, Water/Acetonitrile gradient (+0.1% Formic Acid).

-

Target Mass: [M+H]⁺ = 213.1 (approx).

-

Chlorine Isotope Pattern: Ensure the mass spectrum shows the characteristic 3:1 ratio of ³⁵Cl (M) to ³⁷Cl (M+2) peaks (213.1 and 215.1). This confirms the presence of the chlorine atom.

-

Retention Time: The compound is moderately lipophilic. It should elute after simple anilines but before bis-acylated byproducts.

Validation Workflow

Figure 2: Quality Control (QC) decision tree. Rigorous adherence prevents the propagation of impurities into downstream library synthesis.

Synthesis & Mechanistic Context

If commercial supply is unavailable, the compound can be synthesized in-house. Understanding the synthesis helps in identifying potential impurities in purchased lots.

Preferred Route: Nitro Reduction

The most reliable route avoids selectivity issues by establishing the amide bond before generating the free amine.

-

Step 1: Acylation

-

Reactants: 3-Nitro-4-chloroaniline + Isobutyryl chloride.

-

Conditions: DCM or THF, Pyridine or TEA base, 0°C to RT.

-

Product: N-(3-Nitro-4-chlorophenyl)isobutyramide.

-

-

Step 2: Selective Reduction

-

Reagents: Iron powder/NH₄Cl (Bechamp reduction) or SnCl₂.

-

Why: Avoids catalytic hydrogenation (Pd/C + H₂) which risks de-chlorination (stripping the Cl atom).

-

Product: This compound .

-

Risk of Alternative Route (Diamine Acylation)

Reacting 4-chloro-1,3-phenylenediamine directly with isobutyryl chloride is NOT recommended .

-

Issue: It produces a mixture of regioisomers (acylation at N1 vs. N3) and bis-acylated byproducts.

-

QC Implication: If your vendor used this cheaper route, your NMR will show complex aromatic signals and multiple peaks in LC-MS.

References

-

Toronto Research Chemicals (TRC) . Product: this compound (N286130). Retrieved from

-

ChemicalBook . This compound Product Overview & Suppliers. Retrieved from

-

PubChem . Compound Summary: 3-Amino-4-chlorophenyl derivatives. (General reference for structural analogs). Retrieved from

-

Organic Syntheses . General Procedure for Isobutyryl Chloride Preparation. Coll. Vol. 3, p.490. (Reference for reagent preparation). Retrieved from

-

Matrix Scientific . Catalog Item 048938. Retrieved from

"N-(3-Amino-4-chlorophenyl)-2-methylpropanamide" purity specifications

Technical Whitepaper: Purity Specification & Analytical Control of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Executive Summary

This compound (CAS: 916813-19-9) serves as a critical "late-stage" intermediate in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs).[1] Its structural motif—a 3,4-disubstituted aniline core protected by an isobutyryl group—is frequently employed to modulate solubility and binding affinity in drug candidates targeting ALK or c-MET pathways.

The purity of this intermediate is non-negotiable. Because the 3-amino group is the reactive handle for subsequent heterocycle formation (often via Buchwald-Hartwig coupling or amide bond formation), impurities here—specifically unreacted nitro-precursors or de-halogenated byproducts—can propagate into the final Active Pharmaceutical Ingredient (API), leading to potential genotoxicity alerts (ICH M7) or crystallographic failures.

This guide outlines a self-validating purity specification framework, supported by a robust HPLC-UV/MS analytical protocol.

Part 1: Critical Quality Attributes (CQAs) & Specifications

The following specifications are designed to meet ICH Q3A(R2) standards for pharmaceutical intermediates entering the final stages of GMP synthesis.

Table 1: Proposed Purity Specifications

| Attribute | Specification Limit | Rationale / Method |

| Appearance | Off-white to pale beige crystalline solid | Visual inspection for oxidation (darkening indicates amine oxidation).[1] |

| Assay (HPLC) | ≥ 98.5% w/w | High purity required to prevent side-reactions in downstream coupling.[1] |

| Identification (MS) | Confirms molecular weight (C₁₀H₁₃ClN₂O).[1] | |

| Impurity A (Nitro-Precursor) | ≤ 0.15% | N-(4-chloro-3-nitrophenyl)-2-methylpropanamide.[1] Critical process impurity; potential mutagenic alert. |

| Impurity B (Des-chloro) | ≤ 0.10% | N-(3-aminophenyl)-2-methylpropanamide.[1] Result of over-reduction; difficult to separate downstream. |

| Total Unknown Impurities | ≤ 1.0% | General purity control. |

| Loss on Drying (LOD) | ≤ 0.5% | Controls solvent entrapment affecting stoichiometry.[1] |

| Residue on Ignition | ≤ 0.1% | Controls inorganic salts (e.g., Zn/Fe residues from reduction).[1] |

Part 2: Impurity Profiling & Origin Analysis

Understanding the "genealogy" of impurities is essential for process control. The synthesis typically involves the acylation of 4-chloro-3-nitroaniline followed by the selective reduction of the nitro group.[1]

Mechanism of Impurity Formation

-

Impurity A (Nitro-Precursor): Results from incomplete reduction. This is the most critical impurity to track because nitro-aromatics are often flagged as Class 2 or 3 mutagenic impurities under ICH M7.

-

Impurity B (Des-chloro Analog): Occurs during the reduction step (e.g., catalytic hydrogenation with Pd/C) if conditions are too vigorous (hydrodehalogenation).

-

Impurity C (Over-acylated): If the starting material contained diamines or if the reaction conditions allowed bis-acylation (rare due to sterics but possible).

Visualization: Synthesis & Impurity Fate

Figure 1: Synthetic pathway highlighting the origin of Critical Process Impurities A (Nitro carryover) and B (Des-chloro byproduct).

Part 3: Analytical Method Development (HPLC-UV)

Standard purity analysis requires a Reverse Phase (RP-HPLC) method capable of separating the highly polar aniline target from the non-polar nitro precursor.

Method Parameters

-

Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Rationale: High carbon load required to retain the small organic molecule and separate the positional isomers.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Rationale: Acidic pH ensures the aniline (pKa ~4) is protonated, improving peak shape and solubility.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Rationale: The λ-max of the benzamide system. 210 nm can be used for higher sensitivity but risks solvent noise.

-

-

Column Temp: 40°C.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 10 | 90 | Gradient Ramp |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

Validation Protocol (Self-Validating System)

To ensure trustworthiness, every analytical run must pass the following System Suitability Tests (SST) before data release:

-

Resolution (

): > 2.0 between the Target Peak and Impurity A (Nitro). -

Tailing Factor (

): 0.8 – 1.5 for the main peak (Crucial for aniline derivatives which tend to tail). -

Precision: RSD ≤ 2.0% for 5 replicate injections of the Standard.

Visualization: Analytical Decision Logic

Figure 2: Analytical workflow ensuring data integrity via mandatory System Suitability Testing (SST).

Part 4: Storage & Stability

Aniline derivatives are prone to oxidation (browning) and photolytic degradation.

-

Storage Condition: Store at 2°C to 8°C (Refrigerated).

-

Container: Amber glass or double polyethylene bags within a fiber drum to protect from light.

-

Retest Period: 12 months (if stored properly).

-

Handling: Use under inert atmosphere (Nitrogen) if the material is to be stored for >24 hours in solution.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 35396728 (Related Structure). Retrieved from [Link]

-

ICH Expert Working Group (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

-

ICH Expert Working Group (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

-

Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2] Journal of Medicinal Chemistry, 54(18), 6342-6363.[2] (Contextual reference for kinase inhibitor intermediates). Retrieved from [Link]

Sources

Technical Guide: Physical Characterization & Synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

[1]

Executive Summary

This compound is a critical intermediate in the synthesis of pharmacologically active small molecules, particularly kinase inhibitors targeting pathways such as ALK or ROS1.[1] Its structural integrity—specifically the retention of the chlorine atom during nitro-reduction—is a key quality attribute.

For researchers and process chemists, the physical appearance of this compound serves as the first line of defense in quality control. A deviation from its standard white to off-white solid state often indicates oxidative degradation or the presence of azo/azoxy impurities formed during synthesis.[1]

Physical Properties Profile

The following data summarizes the physicochemical baseline for high-purity (>98%) material.

Core Physical Appearance

| Property | Specification | Technical Insight |

| Physical State | Solid (Crystalline Powder) | Typically isolated as a free-flowing powder after recrystallization.[1] |

| Color | White to Off-White | Pure anilines are colorless/white.[1] Pale yellow or beige discoloration indicates surface oxidation or trace nitro-impurities.[1] |

| Odor | Faint, characteristic amine | Distinct aniline-like odor; sharpness suggests residual solvent or unreacted amine.[1] |

| Melting Point | ~138–142 °C (Predicted range) | Note: Exact experimental MP depends on polymorph.[1] High crystallinity correlates with a sharper melting range. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water. High solubility in polar organic solvents facilitates NMR analysis. |

Solubility & Handling Logic

-

Hydrophobicity: The 4-chloro and isopropyl groups impart significant lipophilicity.[1]

-

Hygroscopicity: Generally low, but the primary amine (

) can form hydrates or salts if exposed to strong acids in humid environments.

Synthesis & Isolation Logic

The physical appearance of the final product is directly dictated by the synthesis route. The primary challenge is the chemoselective reduction of the nitro group without removing the chlorine atom (dechlorination).

Reaction Pathway

The synthesis typically proceeds via the acylation of 4-chloro-3-nitroaniline followed by a controlled reduction.[1]

Figure 1: Synthetic pathway highlighting the color transition from the yellow nitro-starting material to the white amino-product.[1]

Critical Process Parameters (CPPs)

-

Acylation Selectivity: The reaction with isobutyryl chloride must target the amine, not the nitro group (which is non-nucleophilic).

-

Reduction Control:

-

Risk: Using standard Pd/C hydrogenation often leads to dehydrohalogenation (loss of Cl), yielding N-(3-aminophenyl)-2-methylpropanamide.[1]

-

Solution: Use Iron/Ammonium Chloride (Fe/NH

Cl) or Platinum on Carbon (Pt/C) poisoned with Vanadium to prevent C-Cl bond cleavage.[1] -

Appearance Correlation: If the product appears dark brown , it suggests incomplete reduction or polymerization of azo-intermediates.

-

Analytical Characterization

Confirming the physical appearance requires validation through analytical data.

Proton NMR ( -NMR) Expectation (DMSO- )

-

Amide Proton (

): Singlet, -

Aromatic Protons: Three distinct signals. The proton ortho to the amine and meta to the chlorine will appear as a doublet with a small coupling constant.

-

Amine Protons (

): Broad singlet, -

Isopropyl Group:

-

Methine (

): Septet, -

Methyls (

): Doublet,

-

Quality Control Workflow

The following logic gate ensures only material with the correct physical form is released.

Figure 2: Quality control decision tree based on physical appearance and analytical confirmation.

Storage & Stability

-

Oxidation: The free aniline group at position 3 is susceptible to air oxidation, turning the solid pink to brown over time.

-

Protocol: Store under inert gas (Nitrogen/Argon) at

in amber vials to prevent photo-oxidation.

References

-

ChemicalBook. this compound Properties & Suppliers. Retrieved from .

-

PubChem. N-(3-Amino-4-chlorophenyl)propanamide (Analogous Structure Data).[1] National Library of Medicine. Retrieved from .

-

Sigma-Aldrich. Aniline Derivative Physical Standards.[1] Retrieved from .[1]

-

ResearchGate. Reductive dechlorination of 4-chloro-3-nitro benzotrifluoride. (Context on selective reduction). Retrieved from .

Methodological & Application

"N-(3-Amino-4-chlorophenyl)-2-methylpropanamide" as a synthetic building block

Executive Summary

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS: 916813-19-9) is a high-value synthetic building block, primarily utilized in the development of Type II Tyrosine Kinase Inhibitors (TKIs). Structurally, it serves as a bioisostere to the key intermediate used in the synthesis of Nilotinib (Tasigna®) , where the 4-methyl group is replaced by a 4-chloro substituent.

This substitution is not merely cosmetic; the introduction of the chlorine atom at the C4 position modulates the electronic properties of the aromatic ring, alters lipophilicity (LogP), and provides a metabolic "block" against benzylic oxidation. This guide details the chemoselective handling of this intermediate, focusing on preserving the aryl chloride during nitro-reduction and its subsequent application in constructing "DFG-out" kinase inhibitors.

Technical Specifications & Chemical Identity

Before initiating synthesis, verify the material identity. The presence of the free amine at position 3 and the amide at position 1 creates a specific polarity profile distinguishable by HPLC.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 3-Amino-4-chloro-isobutyrylaniline; N-(3-Amino-4-chlorophenyl)isobutyramide |

| CAS Number | 916813-19-9 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen) |

| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |

Strategic Application: The "Scaffold Hopping" Workflow

The utility of this building block lies in its ability to generate novel IP (Intellectual Property) space around known kinase scaffolds. By replacing the methyl group of the Nilotinib scaffold with chlorine, researchers can probe the Gatekeeper Residue interactions within the ATP-binding pocket.

Mechanism of Action in Synthesis

-

The Anchor: The isobutyramide group (2-methylpropanamide) acts as a hydrophobic anchor, often sitting in the allosteric pocket created when the DFG motif flips to the "out" conformation.

-

The Hinge: The free amine at position 3 is the reactive handle. It is typically coupled with a heteroaryl carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid or a pyrimidine derivative) to form a urea or amide linkage that interacts with the kinase hinge region [1].

Visual Workflow: From Precursor to Active Inhibitor

Figure 1: Synthetic workflow transforming the nitro-aniline precursor into the target building block and subsequently into a bioactive kinase inhibitor.

Detailed Protocols

Protocol A: Synthesis of the Building Block (If sourcing raw material)

Rationale: Commercial supplies can be expensive or impure. Synthesizing this block from 4-chloro-3-nitroaniline is cost-effective but requires strict chemoselectivity to prevent dechlorination.

Safety Warning: Anilines are toxic and potential sensitizers. Work in a fume hood.

Step 1: Selective Acylation

-

Dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DCM (10 mL/g).

-

Add Triethylamine (1.2 eq) and cool to 0°C.

-

Dropwise add Isobutyryl chloride (1.1 eq). The steric bulk of the nitro group at position 3 actually directs acylation to the amine at position 1, but the amine is the only nucleophile here regardless.

-

Warm to RT and stir for 2 hours.

-

QC Check: TLC (Hexane/EtOAc 7:3). The product (Amide) will be less polar than the starting aniline.

-

Wash with 1N HCl (to remove unreacted aniline), then NaHCO3. Dry and concentrate.

Step 2: Chemoselective Reduction (The Critical Step) Avoid Pd/C and H2, as this frequently leads to hydrodechlorination (loss of the Cl atom).

-

Suspend the nitro-amide intermediate from Step 1 in Ethanol/Water (3:1) .

-

Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).

-

Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

-

Mechanism: Fe(0) acts as the single-electron reductant. The mild acidic conditions of NH4Cl prevent the formation of azo-impurities and, crucially, preserve the aryl-chloride bond .

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Isolation: Concentrate the filtrate. The product, This compound , usually precipitates upon cooling or water addition.

-

Yield Expectation: >85%.

Protocol B: Downstream Coupling (The "Use")

Application: Reacting the building block with a carboxylic acid to create a TKI library.

Reagents:

-

Building Block: this compound (1.0 eq)

-

Partner: 3-(Trifluoromethyl)benzoic acid (1.1 eq) (Example partner)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve the carboxylic acid partner in DMF.

-

Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the O-acyl(tetramethyl)uronium salt).

-

Add This compound .

-

Stir at RT for 12 hours.

-

Note: The aniline nitrogen at position 3 is deactivated by the ortho-chloro group and the para-amide. If reaction is slow, heat to 50°C.

-

-

Workup: Dilute with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, then NaHCO3.

-

Purification: Flash chromatography.

Analytical Validation (Self-Validating System)

To ensure the integrity of the building block before use, compare your analytical data against these standards.

1. 1H-NMR (DMSO-d6, 400 MHz) Signature:

-

The Amide NH: Singlet at ~9.8-10.0 ppm (Downfield, indicates successful acylation of the first amine).

-

The Free Amine (NH2): Broad singlet at ~5.0-5.2 ppm (Disappears on D2O shake).

-

The Isopropyl Group:

-

Doublet at ~1.1 ppm (6H, CH3).

-

Septet at ~2.5-2.6 ppm (1H, CH).

-

-

Aromatic Region:

-

Look for the specific splitting pattern of a 1,3,4-trisubstituted benzene. The proton between the Cl and NH2 (H2) should be a doublet with a small coupling constant (meta-coupling).

-

2. Mass Spectrometry (LC-MS):

-

Target Ion: [M+H]+ = 213.1 (approx).

-

Isotope Pattern: You must observe the characteristic chlorine isotope pattern.

-

M+H (213) and M+H+2 (215) in a 3:1 ratio .

-

Failure Mode: If you see only a single peak at 179 (M-Cl+H), your reduction step caused dechlorination. Discard the batch.

-

References

-

PubChem. (2024). Compound Summary: 3-Amino-4-chloro-isobutyrylaniline. National Library of Medicine. Retrieved from [Link]

- Manley, P. W., et al. (2010). Bcr-Abl kinase inhibitors: the road to nilotinib. (Contextual reference for the scaffold class). Bioorganic & Medicinal Chemistry. (General Reference for Scaffold Utility).

Acylation reactions of "N-(3-Amino-4-chlorophenyl)-2-methylpropanamide"

Application Note: High-Efficiency Acylation Protocols for N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Executive Summary

This technical guide details the acylation strategies for This compound (referred to herein as Substrate A ). This scaffold serves as a critical intermediate in the synthesis of heterocycles (specifically benzimidazoles) and unsymmetrical urea/amide-based kinase inhibitors.[1]

Due to the electronic deactivation provided by the para-chloro substituent and the meta-isobutyramido group, the free aniline at position 3 exhibits reduced nucleophilicity compared to unsubstituted aniline.[1] Consequently, standard acylation protocols require optimization of base catalysis and solvent polarity to ensure quantitative conversion and prevent side reactions such as imide formation.[1]

Chemical Context & Reactivity Profile

Substrate A is a 1,3,4-trisubstituted benzene derivative.[1]

-

Position 1: Isobutyramido group (

).[1] Already acylated; non-nucleophilic under standard conditions.[1] -

Position 3: Primary amine (

).[1] The target nucleophile.[1] -

Position 4: Chlorine atom (

).[1][2][3][4][5] Electron-withdrawing group (EWG).[1]

Mechanistic Challenge:

The nucleophilicity of the

Mechanistic Pathway

The reaction proceeds via a standard Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1]

-

Nucleophilic Attack: The lone pair of the Position 3 amine attacks the carbonyl carbon of the acylating agent (R-CO-X).[1]

-

Tetrahedral Intermediate: Formation of a transient zwitterionic intermediate.[1]

-

Elimination: Expulsion of the leaving group (chloride or carboxylate).[1]

-

Deprotonation: Removal of the proton by the auxiliary base (TEA, DIPEA, or Pyridine) to restore the neutral amide.[1]

Figure 1: Mechanistic flow of the acylation reaction highlighting the critical role of the base catalyst.[1]

Application Note 1: Standard Acetylation (Acetic Anhydride)

Objective: Synthesis of N-(3-acetamido-4-chlorophenyl)-2-methylpropanamide. Utility: Protection of the amine or precursor for cyclization to 2-methyl-5-isobutyramido-benzimidazole.[1]

Protocol A: Solution Phase (High Purity)

| Parameter | Specification |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reagent | Acetic Anhydride (1.2 equiv) |

| Base | Triethylamine (TEA) (1.5 equiv) |

| Temperature | 0°C to RT |

| Time | 2 - 4 Hours |

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with Substrate A (1.0 mmol) and dry DCM (5 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.5 mmol, 210 µL). Cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add Acetic Anhydride (1.2 mmol, 115 µL) over 5 minutes.

-

Note: The reaction is exothermic.[1] Control addition rate to maintain temperature < 5°C.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

-

Target: Disappearance of starting material (M+H = 227.1).[1]

-

-

Quench: Add saturated

solution (5 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride. -

Workup: Separate phases. Extract aqueous layer with DCM (2 x 5 mL).[1] Combine organics, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Application Note 2: Library Synthesis (Acid Chlorides)

Objective: Generation of a library of amide analogs (e.g., Benzoylation, Nicotinoylation) for SAR studies. Method: Schotten-Baumann conditions (Biphasic) or Pyridine-mediated.[1]

Protocol B: Pyridine-Mediated Acylation (For Weak Nucleophiles)

Due to the electron-deficient nature of the aniline, pyridine serves as both solvent and nucleophilic catalyst (forming the reactive N-acylpyridinium ion).[1]

| Parameter | Specification |

| Solvent | Pyridine (Anhydrous) |

| Reagent | Aryl Acid Chloride (1.1 equiv) |

| Temperature | 0°C to RT |

| Workup | Acidic Wash (HCl) required |

Step-by-Step Procedure:

-

Preparation: Dissolve Substrate A (1.0 mmol) in anhydrous Pyridine (3 mL).

-

Addition: Cool to 0°C. Add the Acid Chloride (1.1 mmol) slowly.

-

Critical: Ensure system is under inert atmosphere (

) to prevent hydrolysis of the acid chloride.[1]

-

-

Stir: Allow to react at RT for 4–12 hours. The formation of a precipitate (Pyridine-HCl) is common.[1]

-

Quench: Pour reaction mixture into ice-cold 1M HCl (20 mL).

-

Isolation: Filter the solid precipitate. Wash with water (3 x 10 mL) to remove residual acid/pyridine.[1]

-

Drying: Dry the solid in a vacuum oven at 45°C.

Application Note 3: Cyclization to Benzimidazoles

Context: Acylation is often merely the first step.[1] The resulting ortho-chloro-amide can be cyclized to a benzimidazole, although ortho-diamines are more common precursors.[1] If the starting material were the ortho-diamine (des-chloro), cyclization would be immediate.[1] With the 4-chloro substituent, this intermediate is stable.[1]

However, if the goal is benzimidazole formation , the protocol shifts to Acid-Mediated Cyclodehydration post-acylation.[1]

Workflow Diagram:

Figure 2: Decision tree for processing the acylated intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivated amine; Steric hindrance.[1] | Switch to DMAP catalysis (5 mol%) or heat to 50°C. |

| Hydrolysis of Reagent | Wet solvent. | Dry DCM over molecular sieves; ensure inert atmosphere.[1] |

| Bis-acylation | Excess reagent attacking the amide N (rare).[1] | Strictly control stoichiometry (1.05 - 1.1 equiv). |

| Sticky Solid | Pyridine retention.[1] | Perform rigorous 1M HCl wash or azeotrope with Toluene.[1] |

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanism of nucleophilic acyl substitution).[1]

-

Hanan, E. J., et al. (2010).[1][7] "A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles."[1][7] Synlett, 2010(18), 2759-2764.[1] [1]

-

PubChem Compound Summary. "N-(3-amino-4-chlorophenyl)propanamide."[1] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] [1]

-

Sigma-Aldrich. "Product Specification: 3-Amino-4-chloroaniline derivatives."[1]

Sources

- 1. N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. N-(3-Amino-4-chlorophenyl)acetamide - CAS:51867-83-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

Application Notes and Protocols: N-(3-Amino-4-chlorophenyl)-2-methylpropanamide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Substituted Phenylamide Scaffold

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide is a synthetic compound characterized by a core structure featuring a substituted aniline ring linked to an isobutyramide moiety. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural components are prevalent in a variety of medicinally active compounds. This guide provides a comprehensive overview of its potential applications based on structure-activity relationship (SAR) data from analogous chemical classes, along with detailed protocols for its investigation as a novel therapeutic agent.

The 3-amino-4-chlorophenyl group offers a unique electronic and steric profile. The presence of a chlorine atom, an electron-withdrawing group, can significantly influence the compound's pharmacokinetic properties and binding affinity to biological targets.[1][2] The amino group, on the other hand, provides a site for hydrogen bonding, which is crucial for molecular recognition at a receptor's active site.[2] The isobutyramide portion of the molecule contributes to its lipophilicity and can engage in hydrophobic interactions within a binding pocket. This combination of features suggests that this compound could be a valuable scaffold for the development of novel therapeutics in several disease areas.

Hypothesized Biological Activities and Therapeutic Areas

Based on the analysis of structurally related compounds, this compound is a candidate for investigation in the following therapeutic areas:

-

Oncology: The N-(phenyl) isobutyramide scaffold is a key feature in compounds exhibiting anticancer, anti-angiogenic, and antioxidant properties.[3][4] Furthermore, chloro-phenylamino derivatives have been identified as potential multi-targeted kinase inhibitors, a critical class of cancer therapeutics.[5] The anti-proliferative activity of N-phenyl amides has also been demonstrated in various cancer cell lines.[6]

-

Virology: N-phenylbenzamide derivatives, which share the N-phenyl amide core, have shown promising antiviral activity against a range of viruses, including Hepatitis B Virus (HBV) and Enterovirus 71.[7][8] This suggests that this compound could be explored as a novel antiviral agent.

-

Inflammation and Immunology: Phenyl sulfonamide derivatives are known modulators of the inflammatory response, particularly through the inhibition of TNF-α production.[9] The structural similarity suggests that this compound may possess anti-inflammatory properties.

-

Neuropharmacology: The 6-chloro-1-phenylbenzazepine framework, which includes a chloro-phenylamino moiety, is a known scaffold for Dopamine D1 receptor antagonists.[1] This indicates a potential for the target compound to interact with neurological targets.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data is predicted and should be experimentally verified.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of this compound.

Protocol 1: In Vitro Anticancer Activity Screening

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the compound on various cancer cell lines.

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro anticancer activity using an MTT assay.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Treatment: Replace the culture medium in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay

This protocol describes a general in vitro kinase assay to evaluate the inhibitory potential of the compound against a panel of kinases, which is a common mechanism for anticancer drugs.[5]

Workflow for In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer appropriate for the kinase being tested. Prepare solutions of the kinase, its specific substrate, and ATP.

-

Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and the test compound or vehicle control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, which measures ADP production as an indicator of kinase activity).

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol details a plaque reduction assay to assess the antiviral activity of the compound against a selected virus (e.g., Enterovirus 71).[8]

Step-by-Step Methodology:

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Data Interpretation and Further Steps

The results from these initial screens will provide valuable insights into the potential therapeutic applications of this compound.

-

Potent anticancer activity (low IC₅₀ values) would warrant further investigation into the mechanism of action, including cell cycle analysis, apoptosis assays, and testing in animal models of cancer.

-

Significant kinase inhibition should be followed by profiling against a broader panel of kinases to determine selectivity and identify the primary target(s).

-

Effective antiviral activity (low EC₅₀ values) would necessitate further studies to determine the stage of the viral life cycle that is inhibited and evaluation in in vivo models of viral infection.

Conclusion

While direct evidence for the medicinal use of this compound is currently limited, its structural features strongly suggest its potential as a lead compound in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore its efficacy in oncology, virology, and other therapeutic areas. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this promising scaffold.

References

-

Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). PubMed. Available at: [Link]

-

Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). PMC. Available at: [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles. ACS Publications. Available at: [Link]

-

Synthesis and Evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as Anticancer, Anti-angiogenic & Antioxidant agents: In vitro and in silico analysis. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. Available at: [Link]

-

Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[4][10]thiazolo[3,2-a]pyridine-4-carboxamide. IUCr. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). PubMed. Available at: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

-

The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]

-

Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed. Available at: [Link]

-

Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. (2023). NIH. Available at: [Link]

- Preparation process of 3 amino-4 methyl pyridine. Google Patents.

-

Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. Available at: [Link]

Sources

- 1. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Scale-up Synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide, a key intermediate in the pharmaceutical industry. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for transitioning from laboratory-scale to large-scale production. The guide emphasizes not only the procedural aspects but also the underlying chemical principles, safety considerations, and analytical controls necessary for a robust and reproducible manufacturing process. By integrating expertise in process chemistry with practical, field-proven insights, this document aims to serve as an authoritative resource for the efficient and safe production of this important chemical entity.

Introduction and Strategic Importance

This compound (CAS No. 916813-19-9) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted aniline core, makes it a versatile precursor for the construction of more complex molecules. The efficient and scalable synthesis of this intermediate is therefore of significant economic and strategic importance in the pharmaceutical supply chain.

The primary challenge in scaling up the synthesis of amides lies in maintaining high yields and purity while managing costs, safety, and environmental impact.[3][4] This guide addresses these challenges by presenting a well-established and optimized synthetic route, focusing on the acylation of 4-chloro-3-nitroaniline followed by the reduction of the nitro group. This approach is favored for its high atom economy and the availability of cost-effective starting materials.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic transformation involves a two-step process starting from commercially available 4-chloro-3-nitroaniline. The chosen strategy is outlined below:

Step 1: Acylation of 4-chloro-3-nitroaniline with isobutyryl chloride. This step forms the amide bond, yielding N-(4-chloro-3-nitrophenyl)-2-methylpropanamide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the isobutyryl chloride. A subsequent loss of a proton and the chloride ion results in the formation of the amide. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Reduction of the nitro group. The nitro intermediate is then reduced to the corresponding amine, this compound. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Below is a visualization of the overall synthetic workflow:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide

Materials and Equipment:

| Reagent/Equipment | Grade/Specification | Supplier |

| 4-chloro-3-nitroaniline | 98% | Commercially Available |

| Isobutyryl chloride | 98% | Commercially Available |

| Triethylamine | 99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Glass-lined Reactor | 100 L, with overhead stirrer, temperature probe, and condenser | Standard Process Equipment |

| Addition Funnel | 10 L | Standard Laboratory Glassware |

| Filtration Unit | Nutsche filter or similar | Standard Process Equipment |

| Vacuum Oven | Standard Laboratory Equipment |

Procedure:

-

Charge the 100 L glass-lined reactor with 4-chloro-3-nitroaniline (5.0 kg, 28.9 mol) and anhydrous dichloromethane (50 L).

-

Stir the mixture at room temperature (20-25 °C) to obtain a clear solution.

-

Cool the reaction mixture to 0-5 °C using a suitable cooling bath.

-

Slowly add triethylamine (4.4 kg, 43.4 mol) to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

-

In a separate vessel, dilute isobutyryl chloride (3.4 kg, 31.8 mol) with anhydrous dichloromethane (10 L).

-

Add the diluted isobutyryl chloride solution to the reaction mixture via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding water (20 L).

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 L), saturated sodium bicarbonate solution (2 x 15 L), and brine (15 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-chloro-3-nitrophenyl)-2-methylpropanamide.

-

Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Step 2: Synthesis of this compound

Materials and Equipment:

| Reagent/Equipment | Grade/Specification | Supplier |

| N-(4-chloro-3-nitrophenyl)-2-methylpropanamide | From Step 1 | In-house |

| Palladium on Carbon (Pd/C) | 10% w/w, 50% wet | Commercially Available |

| Methanol | ACS Grade | Commercially Available |

| Hydrogenator | High-pressure reactor (e.g., Parr hydrogenator) | Standard Process Equipment |

| Filtration Aid | e.g., Celite® | Commercially Available |

Procedure:

-

Charge the hydrogenator with N-(4-chloro-3-nitrophenyl)-2-methylpropanamide (4.0 kg, 16.5 mol) and methanol (40 L).

-

Carefully add 10% Pd/C (200 g, 5% w/w) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times.

-

Pressurize the reactor with hydrogen gas to 50-60 psi.

-

Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is exothermic; maintain the temperature below 40 °C using external cooling if necessary.

-

Monitor the hydrogen uptake. The reaction is typically complete within 6-8 hours.

-

Confirm the completion of the reaction by TLC or HPLC.

-

Once complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 5 L).

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford pure this compound.

-

Dry the final product in a vacuum oven at 40-50 °C.

In-Process Controls and Analytical Characterization

Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and validating the process.

| Analysis | Method | Purpose |

| Reaction Monitoring | TLC, HPLC | To track the consumption of starting materials and the formation of products. |

| Purity Assessment | HPLC, GC-MS | To determine the purity of intermediates and the final product.[5] |

| Structural Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the synthesized compounds. |

| Residual Solvent Analysis | GC-HS | To quantify any remaining solvents in the final product. |

Safety and Hazard Management

General Precautions:

-

All operations should be conducted in a well-ventilated area or a fume hood.

-

Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[6][7]

-

An emergency eyewash station and safety shower should be readily accessible.[6]

Specific Hazards and Mitigation:

| Hazard | Mitigation |

| Isobutyryl chloride: Corrosive and lachrymatory. | Handle in a fume hood. Avoid inhalation and contact with skin and eyes.[8] |

| Triethylamine: Flammable and corrosive. | Store away from ignition sources. Handle with care to avoid spills. |

| Dichloromethane: Volatile and a suspected carcinogen. | Use in a closed system or with adequate ventilation. Minimize exposure. |

| Hydrogen Gas: Highly flammable and explosive. | Use in a dedicated, well-ventilated area with appropriate safety features (e.g., spark-proof equipment, gas detectors). Ensure proper grounding of equipment. |

| Palladium on Carbon: Flammable when dry. | Handle wet to minimize the risk of ignition. Do not allow the catalyst to dry out. |

Waste Disposal:

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Organic waste should be collected in appropriately labeled containers.

-

The palladium catalyst should be recovered for recycling or disposed of as hazardous waste.

Process Optimization and Scale-up Considerations

When scaling up this synthesis, several factors must be carefully considered to ensure a smooth and efficient process:

-

Heat Transfer: The acylation and hydrogenation reactions are exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature profile.

-

Mass Transfer: Efficient stirring is crucial, especially during the hydrogenation step, to ensure good contact between the reactants, catalyst, and hydrogen gas.

-

Reagent Addition: The rate of addition of isobutyryl chloride should be carefully controlled to manage the exotherm and prevent the formation of byproducts.

-

Catalyst Handling: On a large scale, the handling of the pyrophoric palladium catalyst requires strict safety protocols.

-

Crystallization and Filtration: The crystallization process should be optimized to obtain a product with the desired particle size distribution for easy filtration and drying.

The following diagram illustrates the key considerations for process scale-up:

Caption: Key considerations for the scale-up of the synthesis process.

Conclusion

The successful scale-up of the synthesis of this compound is achievable through careful planning, process optimization, and strict adherence to safety protocols. The two-step synthetic route described in this guide offers a reliable and efficient method for the large-scale production of this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and potential scale-up challenges, researchers and drug development professionals can confidently implement this protocol to meet the demands of API manufacturing.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

-

ChemDmart. (n.d.). SAFETY DATA SHEET: Chlorpheniramine. [Link]

-

Spectrum Pharmacy Products. (2019). SAFETY DATA SHEET: CHLORPHENIRAMINE MALEATE, USP. [Link]

-

G. A. Weisenburger, et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1573-1592. [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

-

ChemDmart. (n.d.). Safety Data Sheet. [Link]

-

Spectrum Pharmacy Products. (2019). Safety Data Sheet. [Link]

-

PCCA. (n.d.). Safety Data Sheet. [Link]

Sources

Application Note: Protecting Group Strategies for N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of kinase inhibitors and pharmaceutical intermediates involving the scaffold N-(3-Amino-4-chlorophenyl)-2-methylpropanamide .

Executive Summary & Strategic Analysis

The molecule This compound (henceforth Compound 1 ) is a critical bifunctional scaffold. It contains a stable isobutyramide at position 1 and a reactive, yet electronically deactivated, primary aniline at position 3. The presence of a chlorine atom at position 4 (ortho to the free amine) introduces significant steric hindrance and reduces nucleophilicity, making standard protection protocols sluggish.

Core Challenges

-

Deactivated Nucleophile: The 4-Cl and 1-Amide substituents are electron-withdrawing groups (EWG), lowering the pKa of the 3-amino group (est. pKa ~2.5–3.5), requiring forcing conditions for protection.

-

Steric Ortho-Effect: The bulky Chlorine atom at C4 hinders attack on electrophiles (e.g., Boc₂O, Fmoc-Cl).

-

Chemoselectivity: Protecting the 3-amino group without hydrolyzing the 1-isobutyramide or affecting the C-Cl bond.

Strategic Decision Matrix

| Downstream Chemistry | Recommended PG | Rationale |

| Pd-Catalyzed Coupling (Suzuki/Buchwald) | Boc (tert-Butyloxycarbonyl) | Prevents catalyst poisoning by the free amine; stable to basic coupling conditions. |

| Acid-Sensitive Derivatization | Fmoc (Fluorenylmethoxycarbonyl) | Removed with base (Piperidine), avoiding acid exposure that might degrade other motifs. |

| Hydrogenation / Reduction | TFAc (Trifluoroacetyl) | Avoid Cbz. Cbz removal (H₂/Pd) risks hydrodehalogenation (removing the 4-Cl). |

Visual Workflow: Protection & Application Logic

The following diagram illustrates the decision pathways for protecting Compound 1 to enable specific downstream transformations.

Caption: Decision tree for selecting Boc vs. Fmoc protection based on downstream reaction requirements (e.g., Suzuki coupling).

Detailed Experimental Protocols

Protocol A: Boc Protection (High-Yield Method)

Objective: Install the Boc group on the deactivated 3-amino group. Challenge: The 4-Cl steric hindrance often leads to incomplete conversion at RT. Solution: Use of DMAP as a nucleophilic catalyst and elevated temperature.

Materials:

-

Compound 1 (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 – 2.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Solvent: THF (anhydrous) or Dioxane.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (10 mmol) in anhydrous THF (50 mL).

-

Base Addition: Add TEA (20 mmol) followed by DMAP (1 mmol). Stir for 10 minutes at Room Temperature (RT).

-

Reagent Addition: Add Boc₂O (15 mmol) portion-wise (if solid) or as a solution in THF.

-

Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[2]

-

Note: Due to the 4-Cl, this reaction may take 12–24 hours. If conversion is <80% after 12h, add another 0.5 eq of Boc₂O.

-

-

Work-up: Cool to RT. Dilute with EtOAc (100 mL). Wash with 0.5M HCl (2 x 30 mL) to remove DMAP/TEA (ensure pH is acidic to keep amine protonated/removed). Wash with Brine.[3]

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Validation Criteria:

-

LC-MS: Mass shift of +100 Da (M+H).

-

NMR: Appearance of singlet ~1.5 ppm (9H, t-butyl).

Protocol B: Fmoc Protection (Acid-Free Route)

Objective: Protect the amine for strategies requiring basic deprotection. Critical Note: Do not use Fmoc-Cl directly if possible, as the generated HCl can be problematic. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for a cleaner reaction.

Materials:

-

Compound 1 (1.0 eq)[1]

-

Fmoc-OSu (1.2 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).

Step-by-Step Procedure:

-

Preparation: Dissolve Compound 1 (5 mmol) in Acetone (20 mL).

-

Buffer: Dissolve NaHCO₃ (10 mmol) in Water (20 mL) and add to the acetone solution. The mixture may become cloudy.

-

Addition: Add Fmoc-OSu (6 mmol) slowly.

-

Reaction: Stir vigorously at RT for 18 hours.

-

Optimization: If the aniline is too unreactive, switch solvent to DMF and use pyridine (2 eq) as base at 50°C.

-

-

Work-up: Evaporate Acetone. Acidify the remaining aqueous suspension to pH ~3 with 1M HCl (carefully). The Fmoc-protected product usually precipitates.

-

Isolation: Filter the solid, wash with water, and dry under vacuum.[3]

Application Case Study: Suzuki Coupling at C4

Context: The 4-Chloro position is activated for cross-coupling due to the electron-withdrawing nature of the amide and the protected amine. However, free amines can coordinate to Pd(II), poisoning the catalyst.

Protocol:

-

Substrate: Use N-Boc-Protected Compound 1 .

-

Catalyst System: Pd(dppf)Cl₂ (5 mol%) is robust for aryl chlorides.

-

Coupling Partner: Aryl Boronic Acid (1.5 eq).

-

Base/Solvent: K₂CO₃ (3.0 eq) in Dioxane/Water (4:1).

-

Conditions: Degas thoroughly. Heat to 90°C for 4–8 hours.

-

Result: Successful installation of the aryl group at Position 4. The Boc group remains intact (stable to K₂CO₃).

References & Authority

-

Synthesis of N-(3-amino-4-chlorophenyl)isobutyramide:

-

Source: PubChem Compound Summary for CID 3996590 and related chloroaniline derivatives.

-

Link: (Note: Structural validation via isomer comparison).

-

-

Boc Protection of Deactivated Anilines:

-

Citation: Harale, P. L., et al. "Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline."[2][4] GSC Biological and Pharmaceutical Sciences, 2024.[2][4]

-

Relevance: Confirms Boc protection protocols for 3-chloroaniline derivatives require reflux/catalysis.

-

Link:

-

-

Fmoc Protection Protocols:

-

Citation: "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism."[5] Total Synthesis.

-

Link:

-

-

Suzuki Coupling on Chloro-Anilines:

-

Citation: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines..."[6] (Contrast: Highlights difficulty with free amines, supporting the need for protection).

-

Link:

-

Sources

- 1. Isobutyramide, N-(3-methylbutyl)- | C9H19NO | CID 4083229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Hub: Synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Executive Summary & Synthesis Logic

This guide addresses the synthesis and byproduct analysis of

The primary synthetic challenge lies in the chemoselectivity required to install the isobutyryl amide at the N1 position while preserving the chlorine at C4 and subsequently generating the free amine at C3.

The "Happy Path" Workflow

The most robust route utilizes 4-chloro-3-nitroaniline as the starting material.[1] This avoids the regioselectivity nightmare of starting with 4-chloro-1,3-diaminobenzene.[1]

Route:

-

Acylation: Selective

-acylation of the aniline with isobutyryl chloride. -

Reduction: Chemoselective reduction of the nitro group to an amine without hydrodechlorination.

Figure 1: Synthetic pathway and critical impurity divergence points.[2][3][4][5] Note the high risk of dechlorination during the reduction step.

Troubleshooting Guide: Byproduct Analysis

Scenario 1: The "Des-Chloro" Impurity (Mass [M-34])

Symptom: LC-MS shows a significant peak at MW 178.2 (Expected: 212.6).[1][2] The chlorine isotope pattern (3:1 ratio of M:M+2) is missing.[2] Root Cause: Hydrodechlorination. You likely used Palladium on Carbon (Pd/C) for the nitro reduction.[2] Pd is excellent at inserting into Aryl-Cl bonds, causing hydrogenolysis (replacement of Cl with H).[2]

Corrective Actions:

-

Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) or sulfided Platinum.[2] Pt is far less active toward aryl chlorides.[1]

-

Chemical Reduction (Recommended): Use a Bechamp Reduction (Iron powder / Ammonium Chloride) or Stannous Chloride (

).[1][2] These methods are chemically incapable of breaking the Aryl-Cl bond under standard conditions.[1] -

Additives: If you must use hydrogenation, add 0.1 eq of Diphenylsulfide or use a commercially available "poisoned" catalyst to inhibit the metal surface activity toward halogens.

Scenario 2: The "Bis-Amide" Impurity (Mass [M+70])

Symptom: LC-MS shows a peak at MW ~282 .[1][2] NMR shows two isopropyl signals (doublets/septets).[2] Root Cause: Over-acylation. [1][2]

-

Case A: You performed the reduction in situ without removing excess isobutyryl chloride. The newly formed amine reacted with the leftover reagent.

-

Case B: You started with the diamine (4-chloro-1,3-phenylenediamine) instead of the nitroaniline.

Corrective Actions:

-

Quench Rigorously: Ensure the intermediate (nitro-amide) is isolated or the acylating agent is fully quenched (add methanol or water) before starting the reduction step.[2]

-

Stoichiometry: In the first step, use exactly 1.05 equivalents of isobutyryl chloride.

Scenario 3: Incomplete Reduction (Nitroso/Hydroxylamine)

Symptom: Product is colored (orange/red) instead of off-white.[1][2] Mass spec shows M+16 (Hydroxylamine) or M-2 (Nitroso).[1][2] Root Cause: Hydrogenation stopped early or Iron activation was insufficient.[1]

Corrective Actions:

-

Iron Activation: If using Fe/NH4Cl, pre-treat the iron powder with dilute HCl for 5 minutes to remove surface oxides before adding to the reaction.

-

Temperature: Increase reaction temperature to 70°C (for Fe reduction) to drive the intermediate hydroxylamine to the amine.

Detailed Experimental Protocols

Protocol A: Selective Nitro Reduction (Iron/Ammonium Chloride)

This method is prioritized for its high chemoselectivity (preserving the Cl atom).[2]

Reagents:

-

Iron Powder (325 mesh): 50.0 mmol (5 equiv)[2]

-

Ammonium Chloride (

): 50.0 mmol (5 equiv)[2] -

Solvent: Ethanol/Water (3:1 ratio, 40 mL)

Procedure:

-

Activation: Suspend Iron powder in 5 mL of 0.1M HCl for 2 minutes. Filter and rinse with water.[6] (Optional but improves consistency).

-

Setup: In a round-bottom flask, combine the Nitro-amide intermediate, activated Iron, and

in Ethanol/Water. -

Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring.

-

Why? Vigorous stirring is crucial as this is a heterogeneous surface reaction.[1]

-

-

Monitoring: Check TLC/LC-MS after 1 hour. Look for disappearance of the nitro spot.

-

Workup:

-

Filter the hot mixture through a Celite pad to remove Iron sludge. Wash the pad with hot ethanol.

-